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Compound of Interest

Compound Name: Dihydrosesamin

Cat. No.: B1153223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydrosesamin is a lignan, a class of secondary metabolites found in plants. As a member of

the tetrahydrofuran-type lignans, its structure and biological activities are of interest to

researchers in natural product chemistry and drug discovery. This technical guide provides a

comprehensive overview of the chemical structure, formula, physicochemical properties, and a

detailed synthetic protocol for dihydrosesamin. While specific biological signaling pathways

for dihydrosesamin are not extensively documented in publicly available literature, the well-

studied anti-inflammatory pathways of structurally similar lignans are presented as a likely area

for future investigation.

Chemical Structure and Formula
Dihydrosesamin is characterized by a central tetrahydrofuran ring with two substituted benzyl

groups.

Chemical Formula: C₂₀H₂₀O₆[1]

IUPAC Name: [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-

yl]methanol[1]

CAS Number: 83708-70-7

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1153223?utm_src=pdf-interest
https://www.benchchem.com/product/b1153223?utm_src=pdf-body
https://www.benchchem.com/product/b1153223?utm_src=pdf-body
https://www.benchchem.com/product/b1153223?utm_src=pdf-body
https://www.benchchem.com/product/b1153223?utm_src=pdf-body
https://www.bocsci.com/product/dihydrosesamin-cas-83708-70-7-477447.html
https://www.bocsci.com/product/dihydrosesamin-cas-83708-70-7-477447.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure:

SMILES: C1--INVALID-LINK--

C2=CC3=C(C=C2)OCO3)CO">C@@HCC4=CC5=C(C=C4)OCO5

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for dihydrosesamin is presented in the table below for

easy reference and comparison.

Property Value Source

Molecular Weight 356.37 g/mol

Melting Point 97-99 °C

Appearance Powder [1]

Purity 0.975 [1]

Experimental Protocols
Isolation of Lignans from Plant Material (General
Protocol)
While a specific protocol for the isolation of dihydrosesamin from a natural source is not

readily available, a general workflow for the extraction of lignans from plant material, such as

Acanthopanax sessiliflorus, can be described.[2]
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Caption: General workflow for the isolation and purification of lignans from a plant source.
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Methodology:

Sample Preparation: Fresh plant material, such as the fruits of Acanthopanax sessiliflorus, is

collected and ground into a fine powder to increase the surface area for extraction.[2]

Extraction: The powdered material is macerated with a solvent, typically acidified methanol

(e.g., with 0.1% HCl), at room temperature for an extended period (e.g., 24 hours). This

process is often repeated multiple times to ensure complete extraction.[2]

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The

filtrate is then concentrated under reduced pressure to yield a crude syrup.[2]

Purification: The crude extract is subjected to column chromatography using a suitable

stationary phase, such as a macroporous resin. The column is washed with acidified water,

and the lignan-containing fraction is then eluted with a solvent like acidified ethanol.[2] For

higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) can

be employed.[2]

Analysis and Structure Elucidation: The purity of the isolated compound is assessed using

High-Performance Liquid Chromatography (HPLC). The definitive structure of

dihydrosesamin is then elucidated using spectroscopic methods, including Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereoselective Synthesis of (+)-Dihydrosesamin
A stereoselective synthesis for the enantiomer of the natural product, (+)-dihydrosesamin, has

been reported.[3] The key step in this synthesis is an erythro-selective aldol condensation.
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Caption: Logical workflow for the stereoselective synthesis of (+)-dihydrosesamin.

Methodology:

Enolate Formation: The starting material, (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide, is

treated with a strong base, such as potassium hexamethyldisilazide, to form the

corresponding potassium enolate.[3]
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Aldol Condensation: The generated enolate undergoes a highly erythro-selective aldol

condensation with piperonal. This key reaction sets the stereochemistry of the final product.

[3]

Cyclization and Reduction: The resulting aldol adduct is then subjected to a series of

reactions, including intramolecular cyclization and reduction, to yield the target molecule, (+)-

dihydrosesamin.[3]

Potential Biological Activity and Signaling Pathways
While the specific molecular targets and signaling pathways of dihydrosesamin are not well-

established, research on the structurally similar flavonoid, dihydromyricetin (DHM), suggests

potential anti-inflammatory and neuroprotective effects.[4][5][6][7] A likely mechanism for these

effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated

B cells) signaling pathway, a critical regulator of the inflammatory response.[6][8][9][10][11][12]

The NF-κB Signaling Pathway and Potential Inhibition
The NF-κB pathway is activated by pro-inflammatory stimuli, such as TNF-α (Tumor Necrosis

Factor-alpha). This leads to the phosphorylation and subsequent degradation of IκBα (Inhibitor

of kappa B alpha), releasing the p65 subunit of NF-κB to translocate to the nucleus and induce

the expression of pro-inflammatory genes.[8] Studies on DHM have shown that it can inhibit

this pathway by preventing the phosphorylation and degradation of IκBα and impacting

upstream signaling components like TRAF2 and RIP1.[8]
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Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
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Given the structural similarities, it is plausible that dihydrosesamin may also exert anti-

inflammatory effects through a similar mechanism. Further research is warranted to elucidate

the specific biological activities and molecular targets of dihydrosesamin. Additionally,

neuroprotective effects have been observed for similar compounds, suggesting another avenue

for investigation.[4][5][13][14]

Conclusion
Dihydrosesamin presents an interesting scaffold for further investigation in the fields of

medicinal chemistry and pharmacology. This guide provides foundational technical information

to support such research endeavors. The detailed synthetic protocol offers a clear path for

obtaining the compound for biological screening, and the outlined potential mechanism of

action provides a strong hypothesis for initial investigations into its bioactivity. Future studies

should focus on confirming the biological effects of dihydrosesamin and identifying its specific

molecular targets to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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